molecular formula C17H20N4O2 B2749429 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine CAS No. 2198508-27-7

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine

Cat. No. B2749429
CAS RN: 2198508-27-7
M. Wt: 312.373
InChI Key: PPOYOVBBHMLXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the protodeboronation of pinacol boronic esters . This reaction was utilized in a radical approach to achieve formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Gastroesophageal Reflux Disease (GERD) Treatment

Ilaprazole is a potent proton pump inhibitor (PPI) used in the treatment of GERD . It works by irreversibly inhibiting the H+/K±ATPase enzyme system, also known as the gastric proton pump, in the stomach lining. This action effectively reduces gastric acid secretion, providing relief from the symptoms of acid reflux.

Peptic Ulcer Disease (PUD)

The compound has shown efficacy in treating PUD, which includes both gastric and duodenal ulcers . By suppressing gastric acid secretion, Ilaprazole creates a less acidic environment, which facilitates the healing of ulcers and reduces the risk of complications such as bleeding.

Zollinger-Ellison Syndrome

Patients with Zollinger-Ellison Syndrome, a condition characterized by excessive gastric acid production, can benefit from Ilaprazole’s strong acid-suppressing effects . Its ability to maintain a consistent pH level in the stomach makes it a valuable treatment option.

Helicobacter pylori Infection

Ilaprazole is used as part of combination therapy to eradicate Helicobacter pylori infections, which are often associated with peptic ulcers . The reduced acidity from PPIs like Ilaprazole aids in the effectiveness of antibiotics prescribed for the infection.

Erosive Esophagitis

This condition, which involves inflammation and erosion of the esophagus lining due to stomach acid, can be treated with Ilaprazole. Its acid-suppressive therapy promotes healing of the esophageal mucosa .

Dyspepsia

Ilaprazole can be prescribed for the management of dyspepsia, commonly known as indigestion. It alleviates symptoms such as bloating, discomfort, and nausea associated with this condition .

Future Directions

The future directions for this compound could involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-3-2-6-20-16(13)23-12-14-4-9-21(10-5-14)17(22)15-11-18-7-8-19-15/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOYOVBBHMLXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.